Dibutyltin oxide CAS number and properties
Dibutyltin oxide CAS number and properties
An In-depth Technical Guide to Dibutyltin Oxide: Properties, Applications, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyltin oxide (DBTO), an organotin compound with the chemical formula (C₄H₉)₂SnO, is a versatile chemical entity with significant applications in both industrial and research settings.[1] Its primary CAS number is 818-08-6 .[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, experimental protocols for key applications, and the biological activities of dibutyltin oxide, with a particular focus on its relevance to drug development professionals.
Physicochemical Properties
Dibutyltin oxide is typically a white to off-white amorphous powder.[7][8] While it is generally insoluble in water and organic solvents, it can be solubilized in specific solvent systems for reaction purposes.[1][8]
Table 1: Physical and Chemical Properties of Dibutyltin Oxide
| Property | Value | Source(s) |
| CAS Number | 818-08-6 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₁₈OSn | [2][3][4][7] |
| Molar Mass | 248.94 g/mol | [3][4][5][7] |
| Appearance | White to off-white solid/powder | [1][7][8][9] |
| Density | 1.5 - 1.6 g/cm³ | [1][3][4] |
| Melting Point | >300 °C (decomposes) | [1][4][7][9] |
| Boiling Point | >300 °C (decomposes) | [4] |
| Solubility in Water | 3.9 - 4.2 mg/L at 20 °C (very poor) | [3][9][10] |
| Autoignition Temperature | 279 - 525 °C | [1][3][4] |
Experimental Protocols
Synthesis of Dibutyltin Oxide
A common method for the preparation of dibutyltin oxide involves the hydrolysis of dibutyltin dichloride with a base, such as sodium hydroxide.[5][9]
Materials:
-
Dibutyltin dichloride
-
Sodium hydroxide solution (10% w/v)
-
n-heptane (surfactant)
-
Deionized water
-
Reaction vessel equipped with a stirrer and thermometer
Procedure:
-
Charge the reactor with 607.4 g of dibutyltin dichloride and 1.2 g of n-heptane.[9]
-
Heat the mixture to 60 °C with stirring.[9]
-
Slowly add 1600 g of a 10% sodium hydroxide solution to the reactor over approximately 2.5 hours.[9]
-
After the addition is complete, continue stirring the reaction mixture at a constant temperature for 1 hour.[9]
-
The resulting dibutyltin oxide precipitates as a solid.
-
Isolate the product by filtration.
-
Wash the solid product thoroughly with deionized water to remove any remaining salts.
-
Dry the purified dibutyltin oxide under a vacuum.
Regioselective Tosylation of Carbohydrates
Dibutyltin oxide is an effective catalyst for the regioselective tosylation of diols and polyols, a crucial transformation in carbohydrate chemistry.[1][4]
Materials:
-
Saccharide substrate (e.g., methyl mannoside)
-
Dibutyltin oxide (catalyst)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Diisopropylethylamine (DIPEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Glass vessel (5-10 mL)
Procedure:
-
In a glass vessel, combine the saccharide substrate (0.5 mmol), dibutyltin oxide (12 mg, 0.05 mmol), and TBAB (48 mg, 0.15 mmol).[4]
-
Grind the solid components together.
-
Heat the reaction mixture to 75 °C with stirring. The heterogeneous mixture will gradually become a homogenous slurry.[1][4]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Microwave-Assisted Esterification
Dibutyltin oxide can catalyze esterification reactions, and the use of microwave irradiation can significantly accelerate the process.[7]
Materials:
-
Carboxylic acid (e.g., heptanoic acid)
-
Alcohol (e.g., benzyl alcohol)
-
Dibutyltin oxide (10 mol%)
-
Microwave reactor
Procedure:
-
Combine an equimolar mixture of the carboxylic acid and alcohol in an open tube.[7]
-
Add 10 mol% of dibutyltin oxide to the mixture.[7]
-
Place the tube in a monomode microwave reactor and irradiate with 300 W power at 180 °C for approximately 50 minutes with stirring.[7]
-
Monitor the reaction by thin-layer chromatography.
-
After completion, purify the crude product by flash column chromatography.[7]
Biological Activity and Signaling Pathways
Recent studies have identified dibutyltin compounds as endocrine disruptors that can interact with nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Retinoid X Receptor-alpha (RXRα).[11][12] This interaction has significant implications for adipogenesis and inflammatory responses.
Dibutyltin compounds act as partial agonists of PPARγ and, in some cases, RXRα.[11][12] The activation of the PPARγ/RXRα heterodimer leads to the transcriptional regulation of target genes involved in adipocyte differentiation and inflammation.[11][12]
Diagram 1: Signaling Pathway of Dibutyltin Oxide
Caption: Dibutyltin oxide's activation of the PPARγ/RXRα pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the regioselective tosylation of a diol using dibutyltin oxide as a catalyst.
Diagram 2: Experimental Workflow for Regioselective Tosylation
Caption: Workflow for DBTO-catalyzed regioselective tosylation.
Toxicology and Safety
Dibutyltin oxide is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed and can cause skin and severe eye irritation.[13][14] Prolonged or repeated exposure may cause damage to organs, particularly the thymus.[5][14] There is also evidence to suggest that it may be a suspected mutagen and teratogen.[13][14]
Table 2: Toxicological Data for Dibutyltin Oxide
| Endpoint | Species | Value | Source(s) |
| LD₅₀ (Oral) | Rat | 172 - 500 mg/kg | [6][10] |
| LD₅₀ (Dermal) | Rat | >2000 mg/kg | [6] |
| Eye Irritation | Rabbit | Corrosive/Severe | [6][14] |
| Skin Irritation | Rabbit | Irritant | [6][13] |
Analytical Methods
Several analytical methods are available for the detection and quantification of dibutyltin oxide. A common approach for analyzing airborne DBTO involves collection on a glass fiber filter, followed by desorption with 10% acetic acid in toluene and analysis by graphite furnace atomic absorption spectroscopy (GFAAS).[2] Another method involves derivatization followed by gas chromatography-mass spectrometry (GC-MS).[15][16]
Conclusion
Dibutyltin oxide is a valuable organotin compound with diverse applications in organic synthesis, serving as a catalyst for esterification and regioselective sulfonylation reactions. For drug development professionals, its recently elucidated role as a modulator of the PPARγ/RXRα signaling pathway presents both potential opportunities for therapeutic intervention and a critical consideration in toxicological assessments. A thorough understanding of its properties, handling requirements, and biological effects is essential for its safe and effective use in a research environment.
References
- 1. researchgate.net [researchgate.net]
- 2. osha.gov [osha.gov]
- 3. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. CN105801619A - Preparation process of dibutyltin oxide - Google Patents [patents.google.com]
- 6. Dibutyltin oxide - Safety Data Sheet [chemicalbook.com]
- 7. sciforum.net [sciforum.net]
- 8. CN107033182B - A kind of preparation method of Dibutyltin oxide - Google Patents [patents.google.com]
- 9. Preparation process of dibutyltin oxide - Eureka | Patsnap [eureka.patsnap.com]
- 10. OSHA Method ID-197SG: DIBUTYLTIN OXIDE | EVISA's Links Database [speciation.net]
- 11. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN101665510A - Preparation method of granular dibutyltin oxide - Google Patents [patents.google.com]
- 14. Dibutyltin oxide - Hazardous Agents | Haz-Map [haz-map.com]
- 15. Dibutyltin oxide (determination of dibutyltin expressed in dibutyltin oxide) particulate and gaseous (2 results) - analysis - Analytice [analytice.com]
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